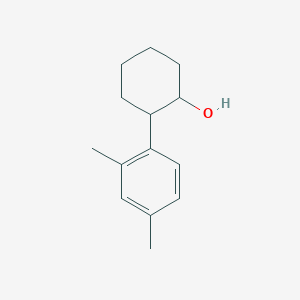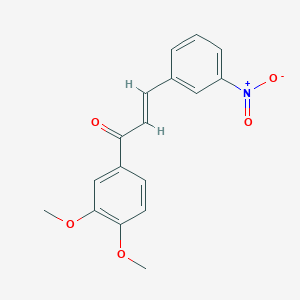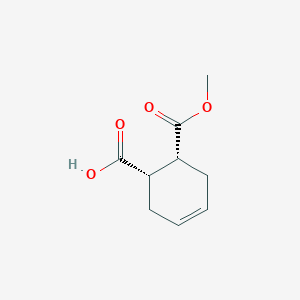
2-(2,4-Dimethylphenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenyl)cyclohexan-1-ol, commonly referred to as 2,4-dimethylcyclohexanol, is a cyclic alcohol with a molecular formula of C9H18O. It is a clear, colorless liquid with a faint odor and a boiling point of 145-146°C. 2,4-Dimethylcyclohexanol is a versatile molecule used in a variety of applications, including synthesis, scientific research, and lab experiments.
Mechanism of Action
The mechanism of action of 2,4-dimethylcyclohexanol is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. This inhibition can lead to increased concentrations of drugs and other compounds in the body, which can lead to adverse effects.
Biochemical and Physiological Effects
2,4-Dimethylcyclohexanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, leading to increased concentrations of drugs and other compounds in the body. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the formation of free radicals.
Advantages and Limitations for Lab Experiments
2,4-Dimethylcyclohexanol is a useful molecule for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. However, it is important to note that 2,4-dimethylcyclohexanol is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for research into 2,4-dimethylcyclohexanol. These include further research into its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for use in lab experiments. Additionally, further research could be done into the potential therapeutic uses of 2,4-dimethylcyclohexanol, such as its potential use as an anti-inflammatory agent or its potential use as an anti-oxidant. Finally, further research could be done into the potential toxicity of 2,4-dimethylcyclohexanol and its potential for adverse effects.
Synthesis Methods
2,4-Dimethylcyclohexanol can be synthesized via a two-step process. The first step involves the reaction of 2,4-dimethylphenol and cyclohexanone in the presence of a base catalyst, such as sodium hydroxide. The second step involves the reaction of the product of the first step with an acid catalyst, such as sulfuric acid. The resulting product is 2,4-dimethylcyclohexanol.
Scientific Research Applications
2,4-Dimethylcyclohexanol is a useful molecule for scientific research. It has been used in studies of the mechanism of action of enzymes, such as the enzyme cytochrome P450. It has also been used to study the biochemical and physiological effects of drugs, such as the anticonvulsant drug phenobarbital.
properties
IUPAC Name |
2-(2,4-dimethylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQYQYKADJOOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)cyclohexan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)
![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)
![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6332482.png)

![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)
![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)
![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)
![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)
![8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)

